MYF-01-37: A Covalent Inhibitor of the YAP/TAZ-TEAD Transcriptional Complex
MYF-01-37: A Covalent Inhibitor of the YAP/TAZ-TEAD Transcriptional Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. In their active state, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is therefore a prime target for therapeutic intervention in cancers with aberrant Hippo pathway signaling. MYF-01-37 is a novel covalent inhibitor of TEAD that has emerged from fragment-based screening campaigns. This document provides a comprehensive technical overview of MYF-01-37, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
MYF-01-37 is a covalent inhibitor that targets a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins. Specifically, it has been shown to target Cys380 in TEAD2 and the equivalent Cys359 in TEAD1.[1][2] By covalently modifying this cysteine, MYF-01-37 allosterically disrupts the interaction between TEAD and the YAP/TAZ co-activators.[3] This prevents the formation of the active transcriptional complex, leading to the downregulation of canonical YAP/TAZ target genes, such as CTGF and CYR61, and the induction of pro-apoptotic genes like BMF.[3]
Data Presentation
In Vitro and Cellular Activity of MYF-01-37
| Parameter | Assay System | Value | Reference |
| IC50 (YAP1-TEAD Interaction) | HEK293T cells | 0.8 µM | [3] |
| Target Residue | TEAD1 | Cys359 | [2] |
| Target Residue | TEAD2 | Cys380 | [1][2] |
| Cellular Effect | PC-9 cells | Reduction in CTGF expression | [1] |
| Cell Viability | EGFR-mutant NSCLC cell lines | Minimal impact at 0.1, 1, 10, 100 µM | [1] |
Note: MYF-01-37 has been described as a suboptimal chemical probe requiring micromolar concentrations for cellular activity.[4]
Experimental Protocols
TEAD Pull-Down Assay with Biotinylated MYF-01-37
This assay confirms the direct binding of MYF-01-37 to TEAD proteins in a cellular context.
Materials:
-
PC-9 cells
-
MYF-01-37
-
Biotinylated MYF-01-37 (or a biotinylated analog)
-
Pull-down buffer (specific composition not detailed in search results, but a typical lysis buffer like RIPA with protease inhibitors would be appropriate)
-
Streptavidin agarose resin
-
2x gel loading buffer
-
Antibodies: anti-TEAD, loading control (e.g., anti-GAPDH)
Protocol:
-
Treat PC-9 cells with the desired concentrations of non-biotinylated MYF-01-37 for 6 hours to act as a competitor.
-
Prepare total cell lysates using pull-down buffer.
-
Incubate 1 mg of total protein with 1 µM of biotinylated MYF-01-37. Rotate at 4°C for 6 hours, followed by 1 hour at room temperature.
-
Add 30 µL of a 50% slurry of streptavidin agarose resin and rotate for an additional 2 hours at 4°C.
-
Wash the resin three times with pull-down buffer.
-
Elute the bound proteins by boiling the resin for 10 minutes in 2x gel loading buffer.
-
Resolve the eluates by SDS-PAGE and perform a western blot using an anti-TEAD antibody.
-
A parallel western blot of the total cell lysate (25 µg of protein) should be performed as a loading control.[2]
Co-Immunoprecipitation of YAP and TEAD
This protocol is used to assess the disruption of the YAP-TEAD interaction by MYF-01-37.
Materials:
-
HEK293T cells
-
MYF-01-37
-
Lysis buffer (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-YAP, anti-TEAD, and appropriate IgG control
-
Protein A/G agarose beads
Protocol:
-
Treat HEK293T cells with 10 µM MYF-01-37 for 24 hours.[1]
-
Lyse the cells and quantify the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-YAP antibody or an IgG control overnight at 4°C.
-
Add protein A/G agarose beads and incubate for a further 2-4 hours at 4°C to precipitate the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting with an anti-TEAD antibody to detect co-immunoprecipitated TEAD.
Quantitative PCR (qPCR) for TEAD Target Gene Expression
This method quantifies the effect of MYF-01-37 on the expression of TEAD target genes.
Materials:
-
PC-9 cells
-
MYF-01-37
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Treat PC-9 cells with the desired concentrations of MYF-01-37 for 24 hours.[1]
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using a suitable master mix and primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Signaling Pathway
Caption: The Hippo signaling pathway and the mechanism of action of MYF-01-37.
Experimental Workflow
Caption: Experimental workflow for the characterization of MYF-01-37.
Conclusion
MYF-01-37 is a valuable tool compound for studying the biological consequences of TEAD inhibition. Its covalent mechanism of action provides a unique approach to disrupting the YAP/TAZ-TEAD transcriptional axis. While noted as a suboptimal probe, it has paved the way for the development of more potent and pharmacologically optimized TEAD inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize MYF-01-37 in their investigations of Hippo pathway-driven cancers and to explore the therapeutic potential of targeting TEAD.
